Enhanced Lipophilicity (cLogP) Compared to Phenidone: Implications for Membrane Permeability and Distribution
The target compound exhibits a computed XLogP3 of 3.4, representing a substantial increase in lipophilicity over the parent scaffold phenidone (1-phenyl-3-pyrazolidinone, computed XLogP3 ≈ 1.1) [1][2]. This >2 log unit difference predicts markedly higher membrane permeability and altered tissue distribution for the mesitylacetamide derivative, which may be advantageous or disadvantageous depending on the experimental context.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Phenidone (1-phenyl-3-pyrazolidinone): XLogP3 ≈ 1.1 |
| Quantified Difference | Δ XLogP3 ≈ +2.3 (target more lipophilic by ~200-fold in octanol/water partitioning) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) [1]; phenidone value retrieved from PubChem CID 7090 [2]. |
Why This Matters
For cell-based assays and in vivo studies, a >2 log unit difference in lipophilicity translates into substantially different membrane partitioning and non-specific binding, making the target compound unsuitable as a direct surrogate for phenidone in permeability or distribution studies.
- [1] PubChem. N-mesityl-2-(5-oxo-2-phenylpyrazolidin-1-yl)acetamide. Compound Summary CID 119099228. Computed XLogP3 = 3.4. National Center for Biotechnology Information. View Source
- [2] PubChem. Phenidone. Compound Summary CID 7090. Computed XLogP3 ≈ 1.1. National Center for Biotechnology Information. View Source
